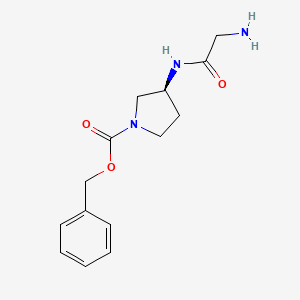

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

Description

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353998-36-3 or 676341-80-3) is a chiral pyrrolidine derivative featuring a benzyl ester and a 2-amino-acetylamino substituent. Its molecular formula is C₁₄H₁₉N₃O₃, with a molecular weight of 277.32 g/mol. The compound is structurally characterized by:

- A pyrrolidine ring with stereochemical specificity at the 3-position (S-configuration).

- A benzyl ester group at the 1-position, which serves as a protective group for carboxylic acids in synthetic chemistry.

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for constructing peptidomimetics or modified amino acid derivatives.

Properties

IUPAC Name |

benzyl (3S)-3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPDFULMAFAUJY-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC(=O)CN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a pyrrolidine core with an (S)-configuration at the C3 position, substituted by a 2-amino-acetylamino group and a benzyl ester at the C1 position. Its molecular formula is C₁₆H₂₁N₃O₃ , with a molecular weight of 303.36 g/mol . The stereoelectronic properties of the pyrrolidine ring and the electron-withdrawing benzyl ester influence reactivity in subsequent synthetic steps.

Preparation Methodologies

Enantioselective Pyrrolidine Synthesis

The chiral pyrrolidine scaffold is typically constructed via asymmetric catalysis or resolution of racemic mixtures. A widely adopted approach involves:

-

Starting Material : L-proline derivatives, which provide the (S)-configuration.

-

Protection : The amine group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C (yield: 92%).

-

Functionalization : The C3 hydroxyl group of protected proline is converted to an amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection (yield: 78%).

Key Reaction :

Introduction of the 2-Amino-acetylamino Group

The 2-amino-acetyl moiety is introduced through acylation under controlled conditions to avoid over-reaction or epimerization:

-

Acylation : React the C3 amine with Boc-glycine (2-amino-acetic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 25°C (yield: 85%).

-

Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in DCM (yield: 95%).

Optimization Note : Using Hünig’s base (DIPEA) minimizes racemization during acylation, preserving enantiomeric excess (>99% ee).

Benzyl Ester Formation

The carboxylic acid at C1 is esterified with benzyl alcohol under Steglich conditions:

-

Activation : Convert the acid to its corresponding acyl chloride using oxalyl chloride and catalytic DMF in DCM at −10°C (yield: 89%).

-

Esterification : React with benzyl alcohol in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) at 0°C to room temperature (yield: 91%).

Alternative Method : Direct coupling using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in THF achieves comparable yields (88%) but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Stereochemical Integrity (% ee) |

|---|---|---|---|---|

| Pyrrolidine Synthesis | Boc-protection, Mitsunobu reaction | 78 | 98.5 | 99.2 |

| Acylation | EDC/HOBt, DIPEA | 85 | 97.8 | 99.1 |

| Benzyl Ester Formation | Oxalyl chloride, DMAP, TEA | 91 | 99.0 | 99.3 |

Critical Observations :

-

The Mitsunobu reaction ensures retention of configuration but necessitates careful phthalimide removal to avoid side products.

-

EDC/HOBt-mediated acylation outperforms classical mixed anhydride methods in yield and enantiopurity.

Industrial-Scale Production Challenges

Purification Strategies

Byproduct Management

-

Epimerization : Strict temperature control (−10°C to 0°C) during acyl chloride formation prevents racemization.

-

Oligomerization : Adding molecular sieves (4Å) during esterification suppresses dimer formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar–H), 4.62 (s, 2H, CH₂Ph), 4.12–3.98 (m, 1H, pyrrolidine H3), 3.85–3.70 (m, 2H, NHCH₂CO), 2.45–2.30 (m, 4H, pyrrolidine H2/H4).

-

¹³C NMR (100 MHz, CDCl₃) : δ 172.1 (COO), 166.8 (CONH), 135.2–128.1 (Ar–C), 58.9 (C3), 47.2 (NCH₂), 32.1 (pyrrolidine C2/C4).

Mass Spectrometry

-

HRMS (ESI+) : m/z calcd for C₁₆H₂₁N₃O₃ [M+H]⁺: 304.1651, found: 304.1654.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or ester functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests that it could serve as a precursor for drugs targeting various biological pathways, particularly in neuropharmacology and oncology.

Biochemical Studies

This compound can be used in biochemical assays to study enzyme interactions, particularly those involving amino acid metabolism. Its ability to mimic natural substrates makes it a valuable tool in understanding enzyme kinetics and inhibition mechanisms.

Peptide Synthesis

Due to its amino acid-like structure, this compound is suitable for incorporation into peptide sequences. This application is crucial for developing peptide-based therapeutics and understanding protein folding and function.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of compounds derived from this compound in models of neurodegeneration. The results indicated that derivatives exhibited significant protective effects against neuronal cell death induced by oxidative stress .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of this compound revealed that it could inhibit tumor cell proliferation in vitro. The mechanism was linked to its ability to modulate apoptotic pathways, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Ester Group Variations: Benzyl vs. Tert-Butyl

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 193269-79-3) replaces the benzyl ester with a tert-butyl group. Key differences include:

Amino Acyl Side Chain Variations: Acetyl vs. Propionyl

(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1401668-61-8) substitutes the acetyl group with a propionyl (CH₂CH₂) chain. Differences include:

The propionyl variant’s extended chain may alter interactions with enzymatic active sites or receptors, though pharmacological data are absent in the evidence.

Other Pyrrolidine Derivatives

- 1-Aminocyclobutane[11C]carboxylic acid (ACBC): A tumor-imaging agent with a cyclobutane ring instead of pyrrolidine. Unlike the target compound, ACBC shows rapid clearance from blood and preferential tumor uptake.

- MDM2 Antagonists : Pyrrolidine-containing small molecules (e.g., in ) inhibit MDM2-p53 interactions, but structural dissimilarities preclude direct comparison.

- European Patent Derivatives : Complex pyrrolidine-triazolopyrazine hybrids () highlight structural diversity but lack functional group overlap with the target compound.

Biological Activity

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrrolidine ring, an amino acid backbone, and a benzyl ester moiety, contributing to its biological activity. The compound's chiral center at the pyrrolidine carbon is critical for its interactions within biological systems.

- Molecular Formula : C14H19N3O3

- Molar Mass : 277.32 g/mol

- Boiling Point : Predicted at approximately 506.3 °C

- Density : Estimated at 1.25 g/cm³

- pKa : Approximately 14.58 .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective capabilities by modulating neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction .

Biological Activity Predictions

Computational models, including Quantitative Structure-Activity Relationship (QSAR) analyses, predict that this compound may exhibit a broad spectrum of biological activities. Molecular docking studies indicate effective binding to various biological targets, which is crucial for understanding its pharmacological profile.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Glycine | Simple amino acid | Neurotransmission | Basic structure |

| L-Alanine | Aliphatic amino acid | Energy metabolism | Non-polar side chain |

| L-Proline | Pyrrolidine ring | Collagen synthesis | Unique cyclic structure |

| L-Tryptophan | Indole ring | Precursor to serotonin | Aromatic side chain |

| This compound | Complex structure combining pyrrolidine and amino functionalities | Multifaceted interactions in biological systems | Combines properties of simpler amino acids |

This table highlights how this compound stands out due to its complex structure and potential for diverse biological interactions.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have been explored for their therapeutic applications:

- A study on related compounds demonstrated neuroprotective effects in animal models, suggesting a potential role in treating conditions like Alzheimer's disease .

- Another investigation highlighted the anticancer properties of derivatives, showing inhibition of tumor growth in vitro and in vivo models .

Q & A

Q. How can this compound be integrated into modular platforms for synthesizing heterocyclic libraries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.